molecular formula C14H19NO4 B1306234 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid CAS No. 438581-55-6

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Cat. No.: B1306234
CAS No.: 438581-55-6
M. Wt: 265.3 g/mol
InChI Key: HHMXQTYZWQORAJ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid is an organic compound that features a benzoylamino group substituted with a methoxy group at the para position and a methyl group at the alpha position of the pentanoic acid chain

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its structure for better activity or fewer side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid typically involves the following steps:

    Formation of 4-Methoxybenzoyl Chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 4-methylpentanoic acid in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoylamino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride followed by an alkyl halide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxy-benzoylamino)-4-methyl-pentanoic acid.

    Reduction: Formation of 2-(4-Methoxyphenylamino)-4-methyl-pentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with target proteins, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: A simpler compound with similar functional groups but lacking the pentanoic acid chain.

    4-Methoxybenzamide: Similar structure but with an amide group instead of the pentanoic acid chain.

    4-Methoxybenzoyl chloride: A precursor in the synthesis of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid.

Uniqueness

This compound is unique due to the presence of both the benzoylamino and pentanoic acid moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(2)8-12(14(17)18)15-13(16)10-4-6-11(19-3)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMXQTYZWQORAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389795
Record name 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438581-55-6
Record name 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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